molecular formula C17H22N4O4S B12134650 Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate

Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate

Cat. No.: B12134650
M. Wt: 378.4 g/mol
InChI Key: BYJRJNSXUPWIBM-UHFFFAOYSA-N
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Description

Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate is a sulfonamide derivative characterized by a 4,6-dimethylpyrimidin-2-yl group linked to a phenyl ring via a sulfamoyl bridge, with a butyl carbamate moiety at the para position of the phenyl ring. The compound’s synthesis likely involves reactions between a sulfonamide precursor and a carbamoylating agent, such as diphenylcarbonate (DPC), in the presence of 4-dimethylaminopyridine (DMAP), a method documented for analogous sulfonamide-carbamate derivatives . Its molecular formula is C₁₇H₂₂N₄O₄S, with a molecular weight of 390.45 g/mol.

Properties

Molecular Formula

C17H22N4O4S

Molecular Weight

378.4 g/mol

IUPAC Name

butyl N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C17H22N4O4S/c1-4-5-10-25-17(22)20-14-6-8-15(9-7-14)26(23,24)21-16-18-12(2)11-13(3)19-16/h6-9,11H,4-5,10H2,1-3H3,(H,20,22)(H,18,19,21)

InChI Key

BYJRJNSXUPWIBM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-aminophenyl carbamate with 4,6-dimethylpyrimidine-2-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrimidinyl group may interact with nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Structural parallels to pyrazolo-pyrimidine sulfonamides () suggest the target compound could inhibit microbial growth, though empirical testing is required.
  • Metabolic Fate : The presence of sulfonamide metabolites in human milk () raises concerns about maternal-fetal transfer, necessitating studies on the target compound’s pharmacokinetics and lactational exposure risks.
  • Synthetic Utility : The carbamate group’s stability (compared to isocyanates) positions the compound as a safer intermediate for urea synthesis, akin to DMAP-carbamates .

Biological Activity

Butyl {4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C15_{15}H20_{20}N4_{4}O3_{3}S
  • Molecular Weight : 336.41 g/mol
  • CAS Number : Not specified in the search results.

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. The sulfamoyl group is known for its role in enzyme inhibition, particularly in inhibiting carbonic anhydrase and certain sulfonamide-sensitive enzymes. The pyrimidine moiety may enhance the compound's affinity for biological targets, resulting in altered biochemical pathways.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicate that the compound exhibits bactericidal activity at low concentrations (0.78 - 3.125 μg/mL), comparable to established antibiotics like vancomycin .

2. Antioxidant Effects

Research indicates that this compound may possess antioxidant properties, which are essential for combating oxidative stress in cells. In a study involving scopolamine-induced oxidative stress models, it was observed that treatment with the compound led to a reduction in malondialdehyde (MDA) levels, a marker of oxidative damage .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease (AD). The compound demonstrated the ability to inhibit amyloid beta peptide aggregation, which is crucial in AD pathogenesis. In vitro assays showed significant inhibition of β-secretase activity (IC50_{50} = 15.4 nM) and acetylcholinesterase activity (Ki_i = 0.17 μM), suggesting its potential as a multi-target therapeutic agent for AD .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant activity against MRSA and Enterococcus faecium with MIC values comparable to standard treatments .

Study 2: Neuroprotective Mechanisms

In an experimental model of AD using scopolamine-treated rats, the compound was administered over a period of 12 weeks. Results indicated a reduction in Aβ levels and improved behavioral outcomes compared to control groups. Histopathological analysis revealed fewer amyloid plaques in treated animals, supporting the compound's neuroprotective role .

Data Tables

Biological ActivityEffectiveness LevelReference
AntimicrobialMIC = 0.78 - 3.125 μg/mL
β-secretase InhibitionIC50_{50} = 15.4 nM
Acetylcholinesterase InhibitionKi_i = 0.17 μM
Reduction in MDA LevelsSignificant Decrease

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